molecular formula C7H14N2O3 B556240 L-Leucine, N-(aminocarbonyl)- CAS No. 26117-20-4

L-Leucine, N-(aminocarbonyl)-

Cat. No.: B556240
CAS No.: 26117-20-4
M. Wt: 174.2 g/mol
InChI Key: JUIBQJHHPDRAGP-YFKPBYRVSA-N
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Description

It is a white crystalline powder that is soluble in water and has a molecular weight of 190.2 g/mol. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucine, N-(aminocarbonyl)- can be synthesized through various chemical reactions involving leucine. One common method involves the reaction of leucine with an appropriate carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of L-Leucine, N-(aminocarbonyl)- often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce leucine, which is then chemically modified to form the desired compound. The fermentation process is followed by purification steps to isolate and refine the final product .

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(aminocarbonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involving L-Leucine, N-(aminocarbonyl)- can result in the replacement of functional groups with other chemical entities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

L-Leucine, N-(aminocarbonyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of leucine derivatives.

    Biology: This compound plays a role in studying cellular uptake mechanisms and signaling pathways, particularly those involving the mechanistic target of rapamycin complex 1 (mTORC1).

    Medicine: L-Leucine, N-(aminocarbonyl)- is investigated for its potential therapeutic effects in treating metabolic disorders and certain types of cancer.

    Industry: It is utilized in the production of pharmaceuticals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Leucine, N-(aminocarbonyl)- involves its interaction with specific molecular targets and pathways. One key pathway is the mTORC1 signaling pathway, which regulates cell growth and metabolism. L-Leucine, N-(aminocarbonyl)- activates mTORC1 by being transported into cells via the l-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K), leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • L-Valine, N-(aminocarbonyl)-
  • L-Isoleucine, N-(aminocarbonyl)-
  • L-Phenylalanine, N-(aminocarbonyl)-

Uniqueness

L-Leucine, N-(aminocarbonyl)- is unique due to its specific interaction with the mTORC1 signaling pathway and its ability to be transported by LAT1. This distinguishes it from other similar compounds, which may not have the same affinity for LAT1 or the same effect on mTORC1 activation .

Properties

IUPAC Name

(2S)-2-(carbamoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIBQJHHPDRAGP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356768
Record name L-Leucine, N-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26117-20-4
Record name L-Leucine, N-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(carbamoylamino)-4-methylpentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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